3-[(2-Bromocyclopentyl)oxy]oxetane
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Overview
Description
3-[(2-Bromocyclopentyl)oxy]oxetane is a chemical compound with the molecular formula C8H13BrO2 and a molecular weight of 221.09 g/mol . It features an oxetane ring, which is a four-membered cyclic ether, and a bromocyclopentyl group attached via an oxygen atom.
Preparation Methods
The synthesis of 3-[(2-Bromocyclopentyl)oxy]oxetane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the synthesis might start with the preparation of a bromocyclopentyl alcohol, which is then reacted with an oxetane derivative under suitable conditions to form the desired compound . Industrial production methods for oxetanes often involve large-scale cyclization reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-[(2-Bromocyclopentyl)oxy]oxetane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the bromocyclopentyl group into other functional groups, such as alcohols or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(2-Bromocyclopentyl)oxy]oxetane has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(2-Bromocyclopentyl)oxy]oxetane involves its interaction with molecular targets through its oxetane ring and bromocyclopentyl group. The oxetane ring can undergo ring-opening reactions, which are crucial in various chemical processes. The bromocyclopentyl group can participate in substitution reactions, allowing the compound to modify its molecular targets and pathways . These interactions are essential for the compound’s effects in different applications.
Comparison with Similar Compounds
3-[(2-Bromocyclopentyl)oxy]oxetane can be compared with other oxetane derivatives, such as:
3-[(2-Bromocyclooctyl)oxy]oxetane: This compound has a similar structure but features a larger cyclooctyl group, which can influence its reactivity and applications.
3-[(2-Chlorocyclopentyl)oxy]oxetane: The substitution of bromine with chlorine alters the compound’s chemical properties and reactivity, making it suitable for different applications.
Properties
Molecular Formula |
C8H13BrO2 |
---|---|
Molecular Weight |
221.09 g/mol |
IUPAC Name |
3-(2-bromocyclopentyl)oxyoxetane |
InChI |
InChI=1S/C8H13BrO2/c9-7-2-1-3-8(7)11-6-4-10-5-6/h6-8H,1-5H2 |
InChI Key |
ONCIDHXOACUANI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)Br)OC2COC2 |
Origin of Product |
United States |
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